7-Isopropyl-8-quinolinamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-propan-2-ylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8(2)10-6-5-9-4-3-7-14-12(9)11(10)13/h3-8H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTYPUZWQKPWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C=CC=N2)C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 7 Isopropyl 8 Quinolinamine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural analysis of 7-Isopropyl-8-quinolinamine. By examining the magnetic properties of its atomic nuclei, detailed information about the molecular framework, including the connectivity and chemical environment of individual atoms, can be obtained.
¹H NMR Spectral Analysis and Chemical Shift Assignments
The proton NMR (¹H NMR) spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms within the molecule. The chemical shifts, reported in parts per million (ppm), are indicative of the shielding or deshielding experienced by each proton.
The spectrum typically exhibits a singlet for the amino (NH₂) protons, the chemical shift of which can be influenced by solvent and concentration. The protons of the quinoline (B57606) ring system appear as a series of multiplets in the aromatic region. Specifically, the proton at position 2 (H-2) and the proton at position 4 (H-4) often present as doublets, while the protons at positions 3, 5, and 6 show more complex splitting patterns due to their respective couplings.
A key feature is the septet observed for the methine (CH) proton of the isopropyl group, a result of coupling with the six equivalent methyl (CH₃) protons. These methyl protons, in turn, appear as a characteristic doublet.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
| NH₂ | Variable | Singlet |
| H-2 | ~8.6 | Doublet |
| H-4 | ~8.0 | Doublet |
| H-3 | ~7.3 | Multiplet |
| H-5 | ~7.2 | Multiplet |
| H-6 | ~7.1 | Multiplet |
| CH (isopropyl) | ~3.2 | Septet |
| CH₃ (isopropyl) | ~1.3 | Doublet |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
¹³C NMR Spectral Analysis, including DEPT Data
The carbon-13 NMR (¹³C NMR) spectrum, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides a detailed map of the carbon skeleton of this compound. DEPT experiments are instrumental in distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
The aromatic region of the ¹³C NMR spectrum displays multiple signals corresponding to the carbon atoms of the quinoline ring. The chemical shifts of these carbons are influenced by the electron-donating amino group and the electron-withdrawing nitrogen atom within the ring system. The carbons of the isopropyl group, the methine and the two equivalent methyl carbons, appear in the aliphatic region of the spectrum.
Table 2: ¹³C NMR and DEPT Spectral Data for this compound
| Carbon | DEPT | Chemical Shift (ppm) |
| C-8 | Quaternary | ~145 |
| C-7 | Quaternary | ~140 |
| C-8a | Quaternary | ~138 |
| C-4a | Quaternary | ~128 |
| C-2 | CH | ~148 |
| C-4 | CH | ~135 |
| C-6 | CH | ~126 |
| C-5 | CH | ~121 |
| C-3 | CH | ~120 |
| CH (isopropyl) | CH | ~28 |
| CH₃ (isopropyl) | CH₃ | ~22 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques for Structural Confirmation
To unequivocally confirm the assignments made from one-dimensional NMR spectra, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.
A COSY spectrum reveals correlations between coupled protons, helping to trace the connectivity of the proton network within the molecule. For instance, the correlation between the H-3 and H-4 protons, as well as the coupling within the isopropyl group (between the CH and CH₃ protons), can be clearly visualized.
The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is invaluable for definitively assigning the ¹³C signals based on the already established ¹H assignments, thereby providing a robust and complete structural elucidation of this compound.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides complementary information regarding the functional groups and vibrational modes present in this compound.
Characteristic Vibrational Modes and Band Assignments
The FT-IR and Raman spectra of this compound are characterized by a series of absorption and scattering bands, respectively, that correspond to specific molecular vibrations.
Key vibrational modes include the N-H stretching of the primary amine group, C-H stretching of the aromatic and aliphatic moieties, C=C and C=N stretching vibrations of the quinoline ring, and various bending and deformation modes. The isopropyl group is identified by its characteristic C-H stretching and bending vibrations.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H Stretching | 3400-3200 | 3400-3200 |
| Aromatic C-H Stretching | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretching | 3000-2850 | 3000-2850 |
| C=C/C=N Stretching | 1650-1450 | 1650-1450 |
| N-H Bending | 1650-1580 | Not typically observed |
| C-H Bending | 1475-1365 | 1475-1365 |
Analysis of N-H Stretching Frequencies
The N-H stretching region in the vibrational spectra is particularly informative. For a primary amine like that in this compound, two distinct bands are typically observed, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The positions of these bands can be sensitive to hydrogen bonding, which may occur in the solid state or in concentrated solutions. The presence and nature of these bands provide conclusive evidence for the primary amine functionality within the molecule.
Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy
The electronic absorption spectrum of this compound is predicted to be dominated by the chromophoric quinoline ring system. Quinoline itself exhibits characteristic absorption bands arising from π→π* transitions. The introduction of an amino group at the 8-position and an isopropyl group at the 7-position is expected to modulate these transitions.
The amino group (-NH₂) acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. Typically, the lone pair of electrons on the nitrogen atom of the amino group can interact with the π-system of the quinoline ring, leading to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the delocalization of the non-bonding electrons over the aromatic system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Studies on various quinoline derivatives show distinct absorption bands. who.int For instance, 8-aminoquinoline (B160924) typically displays complex absorption patterns in the UV region. The spectrum is expected to show multiple bands, characteristic of the π→π* transitions within the bicyclic aromatic system. The isopropyl group at the 7-position, being a weakly electron-donating alkyl group, is likely to cause a minor red shift in the absorption maxima due to its inductive effect.
Based on data for analogous compounds, the anticipated UV-Vis absorption data for this compound in a non-polar solvent would feature characteristic peaks for the quinoline moiety.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Predicted Transition Type | Approximate λmax (nm) |
|---|---|
| π→π* (Benzenoid) | ~250-280 |
| π→π* (Quinolinoid) | ~320-360 |
Mass Spectrometry (MS and HRMS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and structural features of a compound through its fragmentation pattern. For this compound (C₁₂H₁₄N₂), the molecular weight is 186.25 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 186. This peak is anticipated to be prominent due to the stability of the aromatic quinoline ring system. nist.gov
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. The predicted exact mass for [C₁₂H₁₄N₂]⁺˙ is 186.1157.
The fragmentation of this compound is expected to follow pathways characteristic of alkyl-substituted aromatic amines. The most likely fragmentation pathways would involve the isopropyl substituent.
Alpha-Cleavage (Benzylic Cleavage): The most significant fragmentation is predicted to be the loss of a methyl radical (•CH₃) from the isopropyl group. This alpha-cleavage results in a stable, secondary benzylic-type carbocation resonance-stabilized by the quinoline ring. This would produce a fragment ion [M-15]⁺ at m/z 171. This is often the base peak in the mass spectra of isopropyl-substituted aromatic compounds. nist.gov
Loss of Propylene: A common rearrangement for isopropyl-substituted aromatic rings is the McLafferty-type rearrangement, leading to the elimination of a neutral propylene molecule (C₃H₆, mass 42) and the formation of an ion at m/z 144, corresponding to 8-aminoquinoline.
The mass spectrum of the closely related 7-aminoquinoline shows a strong molecular ion peak at m/z 144, which then fragments by losing HCN (m/z 27) to give an ion at m/z 117. clockss.org A similar loss of HCN from the quinoline ring of the m/z 171 fragment could also occur.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment | Predicted Relative Intensity |
|---|---|---|
| 186 | [M]⁺˙ (Molecular Ion) | High |
| 171 | [M - CH₃]⁺ | High (Potentially Base Peak) |
| 144 | [M - C₃H₆]⁺ | Moderate |
| 117 | [M - C₃H₆ - HCN]⁺ | Low to Moderate |
X-ray Diffraction (XRD) Crystallography for Solid-State Structures
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal. While the specific crystal structure of this compound has not been reported, the solid-state structures of numerous 8-aminoquinoline derivatives have been determined, offering insights into the likely packing motifs and intermolecular interactions. acs.org
Polymorphism, the ability of a substance to exist in more than one crystal form, is a common phenomenon in organic molecules and has been observed in substituted quinoline derivatives. iucr.org The specific polymorph obtained depends on crystallization conditions such as solvent, temperature, and pressure. Different polymorphs can exhibit distinct physical properties. For this compound, it is plausible that different crystalline forms could arise from variations in the packing of the molecules, influenced by the interplay of hydrogen bonding and π-stacking interactions. The bulky isopropyl group may also influence the molecular arrangement, potentially leading to less dense packing compared to smaller analogues. The molecules are likely to arrange in the crystal lattice to maximize stabilizing intermolecular forces.
The crystal structure of 8-aminoquinoline analogues is typically stabilized by a combination of intermolecular forces.
Hydrogen Bonding: The amino group at the 8-position is a key functional group for directing the crystal packing. It can act as a hydrogen bond donor. In the crystal lattice, it is highly probable that N-H···N hydrogen bonds will form between the amino group of one molecule and the quinoline ring nitrogen of an adjacent molecule, leading to the formation of chains or dimeric motifs.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 8-Aminoquinoline |
Computational and Theoretical Investigations of 7 Isopropyl 8 Quinolinamine and 8 Aminoquinoline Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a primary method for investigating the molecular properties of quinoline (B57606) derivatives due to its favorable balance of accuracy and computational cost. scirp.orgscirp.orgmdpi.com By solving the Kohn–Sham equations, DFT can accurately model electronic structures and provide theoretical guidance for understanding molecular behavior. mdpi.com The accuracy of DFT calculations is highly dependent on the choice of functionals and basis sets. mdpi.com Functionals like B3LYP are widely used as they have been shown to provide good results for various molecular properties. scirp.orgnih.gov
A fundamental step in computational analysis is geometry optimization, which seeks to find the lowest energy conformation of a molecule. nih.gov For 8-aminoquinoline (B160924) and its derivatives, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. mdpi.com The process involves finding a stationary point on the potential energy surface, and subsequent vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum, indicated by the absence of any imaginary frequencies. nih.govnih.gov
Studies on related quinoline derivatives have shown that DFT can accurately predict molecular geometries that are in good agreement with experimental data from X-ray crystallography. For example, in a study of phenyl quinoline-2-carboxylate, the dihedral angle between the quinoline and phenyl rings was calculated after DFT geometry optimization, showing a slight deviation from the crystal structure, which is expected when comparing a gas-phase theoretical model to a solid-state experimental result. mdpi.com For 8-aminoquinoline itself, X-ray and vibrational studies have provided evidence for a three-center hydrogen bond. wikipedia.org Such intramolecular interactions play a crucial role in determining the preferred conformation and can be effectively modeled by DFT.
The electronic properties of a molecule are largely described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govirjweb.com
A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. irjweb.comnih.gov DFT calculations are a standard method for determining these orbital energies. scirp.org For instance, in a study of various quinoline derivatives, DFT calculations at the B3LYP/6-31+G(d,p) level of theory were used to determine the HOMO-LUMO energies. scirp.org The analysis of these orbitals helps in understanding intramolecular charge transfer (ICT), which is crucial for applications in materials science. nih.gov
Table 1: Representative Frontier Orbital Energies for Quinoline Systems
This table presents illustrative data for related quinoline compounds to demonstrate typical values obtained through DFT calculations, as specific data for 7-Isopropyl-8-quinolinamine was not available in the search results.
| Compound | DFT Method | EHOMO (eV) | ELUMO (eV) | Egap (eV) |
| Quinoline | B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 |
| 8-Hydroxyquinoline (B1678124) | DFT | - | - | 4.52 |
| Clevudine | B3LYP/6-311G++(d,p) | - | - | 4.1653 |
| Telbivudine | B3LYP/6-311G++(d,p) | - | - | 6.6865 |
Data sourced from references scirp.orgnih.govresearchgate.net.
DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. spectroscopyonline.com Theoretical frequencies are calculated from the optimized molecular geometry, and these predicted spectra can be compared with experimental data to validate the structure and aid in the assignment of vibrational modes. nih.govnih.gov
For example, studies on 8-hydroxyquinoline (8-HQ) and its N-oxide derivative have demonstrated excellent agreement between DFT-calculated vibrational frequencies and experimental FT-IR and FT-Raman spectra. researchgate.netnih.govnih.gov The calculations, often using the B3LYP functional, allow for the detailed assignment of bands corresponding to specific molecular motions, such as C-C aromatic stretching, C-H bending, and C-O stretching vibrations. researchgate.net This correlation between theoretical and experimental data provides strong evidence for the accuracy of the computed molecular structure. nih.gov
Molecules with extensive π-conjugated systems and significant intramolecular charge transfer, like many 8-aminoquinoline derivatives, are candidates for nonlinear optical (NLO) materials. nih.govmdpi.com NLO materials have potential applications in technologies like optical switching and data storage. researchgate.netfrontiersin.org Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating their polarizability (α) and first-order hyperpolarizability (β). nih.gov
The magnitude of the first hyperpolarizability (βtotal) is a key indicator of a molecule's NLO response. researchgate.net DFT calculations have been employed to study bis-Schiff bases derived from 8-aminoquinoline, revealing that their βtotal values are significantly larger than that of urea (B33335), a standard reference material for NLO properties. researchgate.net These computational studies can guide the design of new organic molecules with enhanced NLO activity by exploring the effects of different substituent groups on the electronic structure and hyperpolarizability. nih.govnih.gov
Molecular Orbital Calculations (e.g., MNDO Method)
Before DFT became widely accessible, semi-empirical molecular orbital methods were a primary tool for computational chemistry. These methods are based on Hartree-Fock theory but include approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.de
The Modified Neglect of Diatomic Overlap (MNDO) method is a well-known semi-empirical approach based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation. uni-muenchen.deresearchgate.net In the NDDO framework, electron repulsion integrals involving diatomic overlap are neglected unless the orbitals are on the same atom, which significantly speeds up calculations. researchgate.net MNDO and related methods like AM1 and PM3 express calculated energies as heats of formation rather than total energies. uni-muenchen.dempg.de While faster than ab initio methods, MNDO can be less accurate, particularly for systems with hydrogen bonding or significant steric crowding. dtic.mil These methods can be useful for initial, rapid screening of large numbers of molecules or for studying very large systems where DFT calculations would be computationally prohibitive. mpg.de
Mechanistic Insights from Computational Studies
Computational studies are invaluable for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. DFT can be used to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. mdpi.com By calculating the activation energies, computational chemistry can help predict the feasibility and kinetics of a particular reaction pathway.
For 8-aminoquinoline systems, computational studies can shed light on various chemical processes. This includes understanding the regioselectivity in synthesis reactions, such as the Skraup reaction used to produce substituted quinolines, or functionalization reactions at specific positions on the quinoline ring. researchgate.netbrieflands.com Furthermore, the metabolism of 8-aminoquinoline-based drugs like primaquine is a key area where computational modeling can be applied. doi.org Theoretical studies can help model the interactions of these compounds with metabolic enzymes (like CYP2D6) and predict the formation of metabolites responsible for therapeutic activity or toxicity. doi.org By understanding these mechanisms at a molecular level, computational chemistry can guide the development of safer and more effective 8-aminoquinoline derivatives. mdpi.comdoi.org
Reaction Feasibility and Regioselectivity Predictions (e.g., hydroxylation derivatives)
Theoretical studies are instrumental in predicting the likelihood and outcome of chemical reactions. For 8-aminoquinoline systems, computational methods such as Density Functional Theory (DFT) have been employed to investigate the feasibility and regioselectivity of various reactions, including electrophilic aromatic substitution like hydroxylation.
Theoretical investigations into the electrophilic aromatic substitution on 8-hydroxyquinoline, a closely related compound, have been conducted using DFT. orientjchem.orgresearchgate.netsemanticscholar.org These studies calculate the stability of the potential products to predict the most likely sites of reaction. For an electrophilic attack, there are six possible positions on the 8-hydroxyquinoline ring system (C-2 to C-7). The prediction of the reaction's regioselectivity can be approached by analyzing the properties of the reactant molecule or the stability of the resulting product molecules. orientjchem.orgresearchgate.netsemanticscholar.org
In a study on the reaction of 8-hydroxyquinoline with an electrophile, the stability of the different possible product molecules was determined by comparing their total energy, the energy level of the Highest Occupied Molecular Orbital (HOMO), and the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.orgresearchgate.netsemanticscholar.org The findings from such studies can be summarized to predict the most favored substitution positions.
Table 1: Predicted Stability of Hydroxylated 8-Hydroxyquinoline Derivatives Based on Computational Parameters
| Substitution Position | Predicted Stability based on Total Energy | Predicted Stability based on HOMO Energy Level | Predicted Stability based on HOMO-LUMO Energy Gap |
| C-2 | Moderate | Moderate | Most Stable |
| C-3 | Moderate | Moderate | Moderate |
| C-4 | Least Stable | Least Stable | Least Stable |
| C-5 | Moderate | Moderate | Moderate |
| C-6 | Moderate | Most Stable | Moderate |
| C-7 | Most Stable | Moderate | Moderate |
This table is a conceptual representation based on findings for 8-hydroxyquinoline and is intended to illustrate the types of predictions made in computational studies. Specific values are not provided as they were not available in the searched sources.
These theoretical predictions suggest that electrophilic substitution on the 8-hydroxyquinoline ring is most likely to occur at the C-7, C-6, and C-2 positions, depending on the specific energetic criterion considered. orientjchem.orgresearchgate.netsemanticscholar.org The C-4 position is consistently predicted to be the least favorable site for such reactions. orientjchem.orgresearchgate.netsemanticscholar.org For this compound, the presence of the activating amino group at C-8 and the isopropyl group at C-7 would further influence the regioselectivity, and similar computational approaches could provide precise predictions for its hydroxylation.
Transition State Analysis in Synthetic Pathways
The synthesis of quinoline derivatives can be achieved through various methods, with the Friedländer synthesis being a prominent example. nih.govwikipedia.orgresearchgate.netnih.govorganic-chemistry.org This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgnih.govorganic-chemistry.org Computational studies, specifically transition state analysis, are invaluable for understanding the mechanism of such synthetic pathways.
Transition state theory allows for the calculation of the energy of the transition state—the highest point on the reaction coordinate between reactants and products. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By mapping the potential energy surface of a reaction, computational chemists can identify the most favorable reaction pathway.
For the Friedländer synthesis, two primary mechanisms are often considered. wikipedia.org
Aldol Condensation Pathway: The reaction begins with an aldol addition of the enolate of the carbonyl compound to the 2-aminobenzaldehyde, followed by cyclization and dehydration.
Schiff Base Formation Pathway: The initial step is the formation of a Schiff base between the amino group and the carbonyl compound, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration.
Detailed mechanistic studies on the Friedländer synthesis have suggested that under typical basic or acidic conditions, the reaction likely proceeds through a slow intermolecular aldol condensation as the initial step. researchgate.net The resulting aldol adduct then undergoes rapid cyclization and dehydration to form the quinoline product. researchgate.net
Transition state analysis for each step in these proposed mechanisms would involve locating the transition state structure and calculating its energy. This allows for a comparison of the activation barriers for the different pathways, ultimately determining the most likely reaction mechanism.
Table 2: Conceptual Steps in Transition State Analysis of the Friedländer Synthesis
| Step | Description | Computational Task | Desired Information |
| 1 | Identification of Reactants and Products | Geometry optimization of all species. | Stable structures and their energies. |
| 2 | Proposing Reaction Mechanisms | Mapping potential reaction coordinates for different pathways (e.g., Aldol vs. Schiff base). | Identification of all intermediates and transition states. |
| 3 | Locating Transition States | Performing transition state searches (e.g., using methods like QST2/QST3 or eigenvector following). | Geometry and energy of the highest energy point along the reaction path. |
| 4 | Verifying Transition States | Frequency calculations to confirm a single imaginary frequency corresponding to the reaction coordinate. | Confirmation that the located structure is a true transition state. |
| 5 | Calculating Activation Barriers | Determining the energy difference between the transition state and the reactants. | Quantitative prediction of reaction rates and comparison of competing pathways. |
This table outlines the general workflow for a computational investigation of a reaction mechanism and does not represent specific results for this compound.
While specific transition state calculations for the synthesis of this compound are not available in the reviewed literature, the principles of transition state analysis applied to the general Friedländer synthesis provide a clear framework for how such an investigation would be conducted. These computational tools are essential for rationalizing reaction outcomes and for the design of new, more efficient synthetic routes to complex quinoline derivatives.
Catalytic Applications of 7 Isopropyl 8 Quinolinamine Derivatives As Directing Groups
Directed C-H Functionalization Reactions
The 8-aminoquinoline (B160924) moiety, when attached to a substrate molecule typically via an amide bond, acts as a highly effective directing group. It coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond, enabling its selective activation and subsequent functionalization. This strategy has been successfully applied to a wide array of transformations.
Directed C-H Amination
The introduction of a nitrogen atom into a C-H bond is a valuable transformation for the synthesis of pharmaceuticals and other bioactive molecules. Derivatives of 8-aminoquinoline have been instrumental in developing copper-catalyzed methods for the direct amination of C(sp²)–H bonds.
Research has demonstrated a method for the direct, auxiliary-assisted amination of β-sp² C–H bonds of benzoic acid derivatives and γ-sp² C–H bonds of benzylamine (B48309) derivatives. The reaction utilizes a Copper(II) acetate (B1210297) (Cu(OAc)₂) catalyst in conjunction with a silver carbonate (Ag₂CO₃) co-catalyst and N-Methylmorpholine N-oxide (NMO) as an oxidant. This system successfully couples various 8-aminoquinoline benzamides with amine partners like morpholine. The reaction is tolerant of both electron-rich and electron-poor benzamides and selectively yields monofunctionalized products at the less sterically hindered ortho position. This approach is advantageous due to the use of an inexpensive copper catalyst and a removable directing group, offering a straightforward protocol for preparing ortho-aminobenzoic acid derivatives.
| Substrate (N-(quinolin-8-yl)benzamide) | Amine | Catalyst System | Yield (%) |
| 4-Methoxybenzoyl | Morpholine | Cu(OAc)₂, Ag₂CO₃, NMO | 85 |
| 4-(trifluoromethyl)benzoyl | Morpholine | Cu(OAc)₂, Ag₂CO₃, NMO | 71 |
| 4-(tert-butyl)benzoyl | Morpholine | Cu(OAc)₂, Ag₂CO₃, NMO | 92 |
| 3-Methoxybenzoyl | Morpholine | Cu(OAc)₂, Ag₂CO₃, NMO | 81 |
| 3,5-Dimethylbenzoyl | Morpholine | Cu(OAc)₂, Ag₂CO₃, NMO | 83 |
Table 1: Examples of Copper-Catalyzed Directed C-H Amination.
Directed C-H Alkenylation
The formation of carbon-carbon double bonds via C-H activation is a powerful tool for molecular construction. Palladium catalysis, guided by the 8-aminoquinoline auxiliary, has enabled the stereospecific alkenylation of C(sp³)–H bonds.
A notable application is the C3 alkenylation of proline derivatives. In this protocol, a proline derivative equipped with the 8-aminoquinoline directing group undergoes efficient C–H alkenylation with a variety of vinyl iodides. The reaction is catalyzed by palladium and demonstrates a broad scope, accommodating vinyl iodides with aliphatic, aromatic, and heteroaromatic substituents to produce the corresponding C3-alkenylated products in good to high yields researchgate.net. This methodology highlights the capacity of the 8-aminoquinoline directing group to facilitate challenging C(sp³)–H functionalizations researchgate.net. Furthermore, C5-substituted 8-aminoquinoline auxiliaries have been shown to enable enantioselective alkenylation of benzylic C(sp³)–H bonds nih.gov.
| Substrate | Alkenylating Agent | Catalyst System | Yield (%) |
| AQ-Proline Derivative | (E)-1-Iodo-4-phenylbut-1-ene | Palladium Catalyst | High |
| AQ-Proline Derivative | (E)-3-Iodo-3-phenylprop-2-en-1-ol | Palladium Catalyst | Good |
| AQ-Alkyl Carboxamide | Alkenyl Bromide | Pd Catalyst, BINOL ligand | N/A (Enantioselective) |
Table 2: Examples of Palladium-Catalyzed Directed C-H Alkenylation.
Directed C-H Fluorination
The introduction of fluorine into organic molecules can significantly alter their biological properties, making direct C-H fluorination a highly sought-after reaction. Copper-catalyzed, 8-aminoquinoline-directed fluorination of arene C-H bonds provides an effective method for this transformation.
This method achieves the ortho-fluorination of benzoic acid and benzylamine derivatives. The reaction typically employs a copper(I) iodide (CuI) catalyst with silver fluoride (B91410) (AgF) as the fluorine source and N-Methylmorpholine N-oxide (NMO) as the oxidant in a solvent like DMF. The protocol is compatible with a wide range of substrates, including those with electron-rich and electron-poor substituents. It also tolerates various functional groups, such as esters, nitriles, and nitro groups. This copper-catalyzed approach represents a significant advance, as it provides a general method for directed arene C-H fluorination using a first-row transition metal.
| Substrate (N-(quinolin-8-yl)benzamide) | Catalyst System | Fluorine Source | Yield (%) |
| 4-(trifluoromethyl)benzoyl | CuI, NMO | AgF | 71 |
| 4-Methoxybenzoyl | CuI, NMO | AgF | 68 |
| 4-Nitrobenzoyl | CuI, NMO | AgF | 55 |
| 3-Indolecarboxamide | CuI, NMO | AgF | 65 |
| 3-Pyridinecarboxamide | CuI, NMO | AgF | 61 |
Table 3: Examples of Copper-Catalyzed Directed C-H Fluorination.
Directed C-H Oxygenation
The direct installation of oxygen-containing functional groups via C-H activation is a fundamental transformation. While palladium-catalyzed acetoxylation of C-H bonds often relies on oxidants like PhI(OAc)₂, research has also explored simpler, metal-free systems for functionalizing the 8-aminoquinoline scaffold itself nih.gov.
A practical and straightforward approach has been developed for the selective acetoxylation at the C5-position of 8-aminoquinoline amides under metal-free conditions dntb.gov.ua. This reaction demonstrates high conversion efficiency, a broad substrate scope, and tolerance for various functional groups, yielding C5-acetoxylated carboxamides, sulfonamides, and phosphinamides in good yields dntb.gov.ua. This method highlights that the 8-aminoquinoline core is not merely an inert director but can also be a site for selective functionalization.
| Substrate Type | Reagents | Functionalization Position | Yield |
| 8-Aminoquinoline Carboxamides | Oxidant/Acetate Source | C5 of Quinoline (B57606) Ring | Good |
| 8-Aminoquinoline Sulfonamides | Oxidant/Acetate Source | C5 of Quinoline Ring | Good |
| 8-Aminoquinoline Phosphinamides | Oxidant/Acetate Source | C5 of Quinoline Ring | Good |
Table 4: Metal-Free C5-Acetoxylation of 8-Aminoquinoline Amides. dntb.gov.ua
Directed C-H Bromination
Halogenated quinolines are important structural motifs in medicinal chemistry. Catalytic methods have been developed for the direct and selective bromination of the 8-aminoquinoline amide framework. This reaction represents a functionalization of the directing group itself, rather than the substrate to which it is attached.
An efficient copper-promoted method has been established for the selective bromination of the C5-position of the quinoline ring in N-(quinolin-8-yl)benzamides beilstein-journals.orgbeilstein-journals.org. The reaction proceeds smoothly using various copper salts (e.g., Cu(OAc)₂·H₂O, CuBr₂) with alkyl bromides serving as the bromine source in DMSO under air beilstein-journals.orgbeilstein-journals.org. A key advantage is that the reaction does not require an additional external oxidant beilstein-journals.org. This protocol exhibits outstanding site selectivity for the C5 position, has a broad substrate scope tolerating both electron-donating and electron-withdrawing groups on the benzamide (B126) moiety, and provides excellent yields beilstein-journals.orgbeilstein-journals.org.
| Substrate (N-(quinolin-8-yl)benzamide) | Bromine Source | Catalyst System | Yield (%) |
| Benzoyl | Ethyl bromoacetate | Cu(OAc)₂·H₂O, K₂CO₃ | 99 |
| 4-Methylbenzoyl | Ethyl bromoacetate | Cu(OAc)₂·H₂O, K₂CO₃ | 99 |
| 4-Fluorobenzoyl | Ethyl bromoacetate | Cu(OAc)₂·H₂O, K₂CO₃ | 98 |
| 4-(Trifluoromethyl)benzoyl | Ethyl bromoacetate | Cu(OAc)₂·H₂O, K₂CO₃ | 92 |
| 2-Naphthoyl | Ethyl bromoacetate | Cu(OAc)₂·H₂O, K₂CO₃ | 94 |
Table 5: Examples of Copper-Promoted C5-Bromination of the 8-Aminoquinoline Ring. beilstein-journals.orgbeilstein-journals.org
Applications in Olefin Polymerization Catalysis
Beyond C-H functionalization, 8-quinolinamine derivatives serve as effective ligands for transition metals in olefin polymerization catalysis. The steric and electronic properties of the quinoline scaffold can be tuned to influence the catalytic activity, thermal stability, and properties of the resulting polymer.
Late transition metals, particularly nickel, have been a focus in this area. For instance, 8-aminoquinoline nickel dichloride, when combined with a cocatalyst like methylaluminoxane (B55162) (MAO), can polymerize ethylene (B1197577). In combination with other catalysts like Cp₂ZrCl₂, it can be used to modify polyethylene (B3416737) in situ, altering properties such as crystallinity and melting point.
More complex ligands based on the 8-aminoquinoline framework have also been developed. A series of nickel complexes bearing N-((pyridin-2-yl)methylene)quinolin-8-amine derivative ligands have been synthesized and shown to be active for ethylene oligomerization when activated by ethylaluminum dichloride (Et₂AlCl). These catalysts can achieve high activities, and their performance can be further tuned by the addition of auxiliary ligands like phosphines.
Additionally, Group 4 metal complexes incorporating dianionic, tridentate 2-aryl-8-anilinoquinoline ligands have been developed as catalysts for olefin polymerization. These catalysts are capable of producing high-molecular-weight polyolefins and can be supported on materials like silica (B1680970) for practical applications.
| Catalyst System | Metal | Co-catalyst / Activator | Application | Polymer Product |
| 8-Aminoquinoline dichloride complex | Nickel | Methylaluminoxane (MAO) | Ethylene Polymerization | Branched Polyethylene |
| N-((pyridin-2-yl)methylene)quinolin-8-amine complex | Nickel | Et₂AlCl | Ethylene Oligomerization | α-Olefins |
| 2-Aryl-8-anilinoquinoline complex | Zirconium/Titanium | Alumoxanes, Boron compounds | Olefin Polymerization | High MW Polyolefins |
Table 6: Examples of 8-Quinolinamine Derivatives in Olefin Polymerization.
Other Catalytic Transformations Guided by 8-Aminoquinoline Moieties
While the primary application of 8-aminoquinoline as a directing group is in the activation of C-H bonds, its unique chelating properties have been harnessed to guide other significant catalytic transformations. These reactions often involve the activation of other bonds within the substrate, showcasing the versatility of this moiety beyond conventional C-H functionalization. These alternative catalytic cycles highlight the continued influence of the 8-aminoquinoline group in directing reactivity and enabling novel molecular constructions.
Catalytic Cleavage of C-C Bonds
A notable departure from C-H activation is the copper-catalyzed direct cleavage of the C-C bond in amides that are attached to an 8-aminoquinoline directing group. This transformation facilitates the synthesis of urea (B33335) derivatives from amides in the presence of amines and dioxygen rsc.orgresearchgate.netrsc.org. This reaction presents a catalyst- and oxidant-controlled strategy that favors amidation through a radical process, diverging from the more common C-H amination pathways rsc.orgresearchgate.net. The optimal catalytic system for this transformation has been identified as a combination of Copper(I) bromide (CuBr) and silver(I) carbonate (Ag₂CO₃) with dioxygen (O₂) as the terminal oxidant, typically conducted at elevated temperatures rsc.orgresearchgate.netrsc.org. This method is compatible with a range of aryl and alkyl amides rsc.orgresearchgate.net. A proposed mechanism suggests that the copper catalyst coordinates with the amide, and in the presence of dioxygen, forms a peroxycopper(III) species. This intermediate facilitates a radical relay, leading to the cleavage of the C-C bond and subsequent attack by an amine to form the urea product rsc.org.
Table 1: Copper-Catalyzed C-C Bond Cleavage for Urea Synthesis
| Substrate (Amide) | Amine | Catalyst System | Temperature (°C) | Product (Urea) | Reference |
|---|---|---|---|---|---|
| N-(quinolin-8-yl)benzamide | Morpholine | CuBr/Ag₂CO₃/O₂ | 150 | 1-benzoyl-3-(quinolin-8-yl)urea | rsc.orgresearchgate.netrsc.org |
| N-(quinolin-8-yl)cyclohexanecarboxamide | Piperidine | CuBr/Ag₂CO₃/O₂ | 150 | 1-(cyclohexanecarbonyl)-3-(quinolin-8-yl)urea | rsc.orgresearchgate.net |
Catalytic Alcoholysis of Amide Bonds
The robust nature of the amide bond formed with 8-aminoquinoline, while advantageous for directing C-H activation, presents a challenge for its subsequent removal. To address this, a direct catalytic alcoholysis method has been developed, which itself represents a significant catalytic transformation guided by the 8-aminoquinoline structure acs.orgresearchgate.netacs.org. This reaction effectively cleaves the stable amide bond to produce esters. Nickel(II) catalysts, particularly air-stable diketonate complexes like Ni(tmhd)₂, have proven to be highly effective for this transformation acs.orgclockss.orgresearchgate.net. The process is valued for its high chemoselectivity, allowing the cleavage of the 8-aminoquinoline amide in the presence of other carbonyl functionalities, and its tolerance for a broad range of functional groups acs.orgacs.org. Mechanistic studies suggest that the reaction proceeds through an intermediate where the 8-aminoquinoline amide acts as an N,N,O-tridentate ligand to the nickel center, a different coordination mode than that proposed for C-H activation clockss.org.
Table 2: Nickel-Catalyzed Alcoholysis of 8-Aminoquinoline Amides
| Substrate (Amide) | Alcohol | Catalyst | Temperature (°C) | Product (Ester) | Reference |
|---|---|---|---|---|---|
| N-(quinolin-8-yl)benzamide | Methanol | Ni(tmhd)₂ | 80 | Methyl benzoate | acs.orgresearchgate.net |
| N-(quinolin-8-yl)pivalamide | Ethanol | Ni(tmhd)₂ | 80 | Ethyl pivalate | acs.org |
| N-(quinolin-8-yl)isobutyramide | Propanol | Ni(tmhd)₂ | 80 | Propyl isobutyrate | acs.org |
Palladium-Catalyzed Hydrogen-Deuterium Exchange
The directing capability of the 8-aminoquinoline group has been effectively utilized to achieve selective hydrogen-deuterium (H/D) exchange reactions. This palladium-catalyzed process uses heavy water (D₂O) as the deuterium (B1214612) source and solvent, providing a straightforward method for isotopic labeling documentsdelivered.comacs.orgnih.govacs.org. The reaction demonstrates high regioselectivity, targeting the ortho-C-H bonds of aromatic amides and the β-C-H bonds of aliphatic amides documentsdelivered.comacs.orgnih.govacs.org. Palladium(II) acetate (Pd(OAc)₂) is an effective catalyst for this transformation acs.org. The ability to selectively introduce deuterium is valuable for mechanistic studies, as internal standards in mass spectrometry, and in the synthesis of deuterated pharmaceuticals acs.org. Following the exchange, the directing group can be hydrolyzed to yield ortho-deuterated aromatic acids or β-deuterated aliphatic acids acs.orgacs.org.
Table 3: Palladium-Catalyzed H/D Exchange Reactions
| Substrate (Amide) | Catalyst | Deuterium Source | Position of Deuteration | Deuterium Incorporation (%) | Reference |
|---|---|---|---|---|---|
| N-(quinolin-8-yl)benzamide | Pd(OAc)₂ | D₂O | ortho-C-H | 81 | acs.org |
| N-(quinolin-8-yl)phenylacetamide | Pd(OAc)₂ | D₂O | ortho-C-H | 75 | acs.org |
| N-(quinolin-8-yl)pentanamide | Pd(OAc)₂ | D₂O | β-C-H | 65 | acs.org |
Sequential Reactions Involving Intramolecular Aza-Michael Addition
In some instances, the product of an initial C-H activation reaction, still bearing the 8-aminoquinoline directing group, can undergo subsequent catalytic transformations. An example is the copper-mediated oxidative coupling of benzamides with maleimides. The initial C-H alkenylation is followed by a spontaneous intramolecular aza-Michael-type addition acs.orgnih.gov. This tandem reaction sequence leads to the formation of complex isoindolone-incorporated spirosuccinimides, which are structures of interest in medicinal chemistry acs.org. While the initial step is a directed C-H activation, the subsequent cyclization is a distinct transformation guided by the stereoelectronic properties of the intermediate formed.
Derivatization and Structure Reactivity Studies for 7 Isopropyl 8 Quinolinamine
Synthesis of Hybrid Molecules Incorporating the 8-Aminoquinoline (B160924) Moiety
The synthesis of hybrid molecules, which involves covalently linking two or more distinct pharmacophores, is a widely used strategy to enhance or modify the properties of the parent molecules. nih.gov The 8-aminoquinoline scaffold is a common precursor for creating such hybrids, aiming to improve selectivity and overcome potential resistance mechanisms in various applications. nih.govmdpi.com
A prominent class of 8-aminoquinoline hybrids involves its conjugation with 1,2,3-triazole moieties. These hybrid compounds are efficiently synthesized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.netnih.gov This reaction involves the coupling of an 8-aminoquinoline molecule functionalized with an azide (B81097) group and a terminal alkyne, or vice-versa. researchgate.net The process is known for its high efficiency, reliability, and regioselectivity, typically yielding 1,4-disubstituted-1,2,3-triazole products. nih.govresearchgate.net
A general synthetic pathway starts with the 8-aminoquinoline core, which is modified to introduce either an azide or an alkyne functionality. This is then reacted with a corresponding triazole precursor under Cu(I) catalysis to form the hybrid molecule. researchgate.net A library of novel quinoline-1,2,3-triazole hybrid compounds has been synthesized using this effective and selective method. researchgate.net
Table 1: Synthesis of 8-Aminoquinoline-1,2,3-triazole Hybrids via Click Chemistry
| Reaction Type | Key Reactants | Catalyst | Key Feature | Product Type |
|---|---|---|---|---|
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-containing 8-aminoquinoline, Terminal alkyne | Cu(I) source | High efficiency and regioselectivity | 1,4-disubstituted 1,2,3-triazole hybrid |
Impact of Isopropyl Substitution Position and Other Substituents on Reactivity (e.g., Regioselectivity)
For instance, the presence of a 6-methoxy group has been shown to be important for the activity of many 8-aminoquinoline derivatives. slideshare.net Conversely, the introduction of substituents at the 7-position of the quinoline (B57606) ring generally leads to a decrease or loss of biological activity in certain contexts. who.int
The 7-isopropyl group in 7-Isopropyl-8-quinolinamine has two primary effects on reactivity:
Electronic Effect : The isopropyl group is an electron-donating group. It can increase the electron density of the quinoline ring system, potentially influencing the reactivity of the C8-amino group and the ring itself towards electrophilic reagents.
Steric Effect : Located adjacent to the 8-amino group, the bulky isopropyl substituent creates significant steric hindrance. This can affect the accessibility of the amino group and the peri-position (the space between the nitrogen at position 1 and the amino group at position 8), thereby influencing the regioselectivity of reactions such as metal-catalyzed C-H activation or other coupling reactions. researchgate.netnih.gov Palladium-catalyzed C-H activation at the C8 position, for example, is a known reaction for quinoline derivatives, and its efficiency can be sensitive to the steric environment. nih.gov
Table 2: General Influence of Substituent Position on 8-Aminoquinoline Properties
| Position of Substitution | General Effect on Activity/Reactivity | Example Substituent | Reference |
|---|---|---|---|
| 2 | Can modulate activity; benzyloxy and substituted phenyl groups have been studied. | Benzyloxy | who.int |
| 5 | Introduction of phenoxy groups can reduce toxicity while retaining activity. | Phenoxy | who.int |
| 6 | A 6-oxygen function (e.g., methoxy) is often considered important for optimal activity. | Methoxy | who.intslideshare.net |
Exploration of Non-Conjugated N-(quinolin-8-yl) Alkenyl Amides via Cross-Metathesis
Cross-metathesis (CM) is a powerful catalytic reaction in organic synthesis that allows for the formation of new carbon-carbon double bonds. organic-chemistry.org This reaction, typically catalyzed by ruthenium complexes like Grubbs or Hoveyda-Grubbs catalysts, involves the transalkylidenation between two different alkenes. organic-chemistry.orgfrontiersin.org It offers a direct route to synthesize complex alkenyl compounds, including non-conjugated alkenyl amides.
The synthesis of N-(quinolin-8-yl) alkenyl amides can be envisioned through the cross-metathesis of an N-alkenyl-8-aminoquinoline derivative with a partner olefin. A more direct approach, analogous to the synthesis of α,β-unsaturated hydroxamates, could involve the cross-metathesis between a terminal alkene and an acrylamide (B121943) derivative of 8-aminoquinoline. nih.gov The choice of catalyst is crucial for the reaction's success and selectivity, with second-generation catalysts often being more efficient for reactions involving functionalized olefins. nih.gov
This methodology allows for the introduction of diverse alkenyl chains onto the 8-aminoquinoline scaffold, providing access to a wide range of derivatives for further study. The reaction conditions, including solvent and catalyst loading, would need to be optimized to achieve good yields and control the E/Z selectivity of the resulting double bond. frontiersin.org
Table 3: Ruthenium Catalysts Used in Cross-Metathesis Reactions
| Catalyst Name | Generation | Key Features | Common Applications |
|---|---|---|---|
| Grubbs Catalyst | First | Good performance for simple olefins. | General olefin metathesis. frontiersin.org |
| Grubbs Second-Generation Catalyst | Second | Higher activity, better tolerance for functional groups. | Cross-metathesis with functionalized substrates. frontiersin.orgnih.gov |
| Hoveyda-Grubbs Second-Generation Catalyst | Second | Features a chelating isopropoxybenzylidene ligand, offering increased stability. | Used for challenging CM reactions, can improve yields. frontiersin.orgnih.gov |
Theoretical Predictions for Derivative Properties and Reactivity Profiles
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding synthetic efforts and offering insights into structure-activity relationships. chemrxiv.org For derivatives of this compound, theoretical methods such as Density Functional Theory (DFT) can be employed to model their electronic structure and predict reactivity. researchgate.net
Key properties that can be calculated include:
Frontier Molecular Orbitals (HOMO/LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) : MEP maps visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This helps predict where the molecule is likely to interact with other reagents.
Quantum Chemical Descriptors : Parameters such as hardness, softness, and electronegativity can be calculated to quantify the reactivity profile of the molecule and its derivatives. researchgate.net
These computational studies allow for an in-silico evaluation of how different substituents on the 8-aminoquinoline core affect its electronic properties and steric accessibility, thereby predicting the most probable sites for chemical reactions and guiding the design of new derivatives with tailored reactivity profiles. chemrxiv.orgresearchgate.net
Table 4: Examples of Theoretically Predicted Properties for Quinoline Derivatives
| Property | Method of Calculation | Significance |
|---|---|---|
| HOMO Energy | DFT | Relates to the ability to donate an electron (nucleophilicity). |
| LUMO Energy | DFT | Relates to the ability to accept an electron (electrophilicity). |
| HOMO-LUMO Gap | DFT | Indicator of chemical reactivity and kinetic stability. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
